

# Spectroscopic Profile of 5-Methyl-4-hexenoic Acid: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-4-hexenoic acid

Cat. No.: B1590576

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-4-hexenoic acid** (CAS No: 5636-65-7), a valuable intermediate in organic synthesis. The document collates available experimental data and supplements it with predicted values based on established spectroscopic principles to offer a complete reference for researchers.

## Molecular Structure and Properties

**5-Methyl-4-hexenoic acid** is an unsaturated carboxylic acid with the molecular formula  $C_7H_{12}O_2$  and a molecular weight of 128.17 g/mol .<sup>[1]</sup> Its structure features a carbon-carbon double bond between C4 and C5, and a terminal carboxylic acid group.

Property	Value
Molecular Formula	$C_7H_{12}O_2$
Molecular Weight	128.17 g/mol
IUPAC Name	5-methylhex-4-enoic acid
CAS Number	5636-65-7

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Methyl-4-hexenoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

No experimental  $^1\text{H}$  NMR data was found in publicly accessible databases. The following data is predicted based on empirical calculations and known chemical shift values for similar structural motifs.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **5-Methyl-4-hexenoic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet	1H	-COOH
~5.1	Triplet	1H	H-4
~2.4	Triplet	2H	H-2
~2.3	Quartet	2H	H-3
~1.7	Singlet	3H	C5-CH <sub>3</sub>
~1.6	Singlet	3H	C5-CH <sub>3</sub>

While the existence of a  $^{13}\text{C}$  NMR spectrum is noted in some databases, the specific chemical shifts are not publicly available.[2][3] The data presented below is predicted.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Methyl-4-hexenoic acid**

Chemical Shift (ppm)	Assignment
~179	C-1 (C=O)
~133	C-5
~122	C-4
~34	C-2
~28	C-3
~26	C5-CH <sub>3</sub>
~18	C5-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Specific experimental IR absorption data for **5-Methyl-4-hexenoic acid** is not readily available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data for **5-Methyl-4-hexenoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
2970-2850	Medium-Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1670	Weak	C=C stretch (Alkene)
~1440	Medium	C-H bend (CH <sub>2</sub> )
~1300	Medium	O-H bend (Carboxylic acid)
~1250	Medium	C-O stretch (Carboxylic acid)

## Mass Spectrometry (MS)

A GC-MS spectrum of **5-Methyl-4-hexenoic acid** is available, indicating the use of a Shimadzu GCMS-QP2010S instrument.[1] The primary ionization technique is Electron Ionization (EI).

A detailed experimental mass spectrum with relative intensities was not found. The following table outlines the expected major fragments based on the structure of **5-Methyl-4-hexenoic acid**.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **5-Methyl-4-hexenoic acid**

m/z	Proposed Fragment
128	[M] <sup>+</sup> (Molecular Ion)
113	[M - CH <sub>3</sub> ] <sup>+</sup>
87	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
69	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not available in the public domain. However, the following sections describe general methodologies for obtaining such spectroscopic data for a liquid carboxylic acid like **5-Methyl-4-hexenoic acid**.

## NMR Spectroscopy

**Sample Preparation:** A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).

**Instrumentation and Acquisition:**

- Spectrometer:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for <sup>1</sup>H) is used.

- $^1\text{H}$  NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- $^{13}\text{C}$  NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to determine carbon types) is typically employed. A larger number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

## IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

Instrumentation and Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

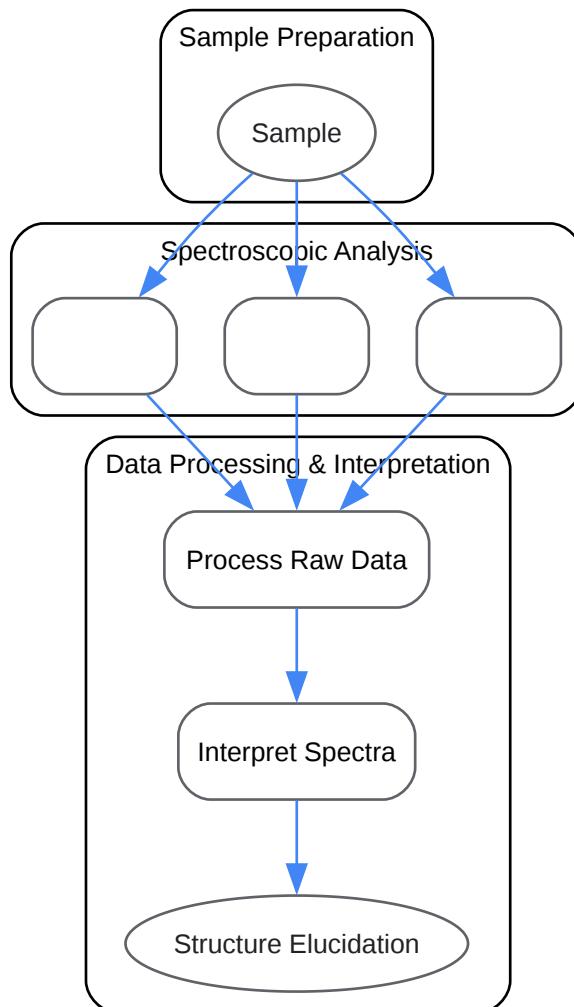
Instrumentation and Acquisition:

- Gas Chromatograph (GC): A capillary column suitable for the analysis of organic acids (e.g., a wax or a modified silica column) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the analyte from any impurities. Helium is commonly used as the carrier gas.
- Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, such as a quadrupole or ion trap analyzer.

- Ionization: Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **5-Methyl-4-hexenoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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